Mocetinostat dihydrobromide, also known as Mocetinostat, is a selective inhibitor of histone deacetylases, particularly targeting histone deacetylase 1 and 2. This compound is currently under investigation for its potential therapeutic applications in various cancers, including follicular lymphoma, Hodgkin's lymphoma, and acute myeloid leukemia. The compound is classified as a small molecule drug and has been recognized for its ability to modulate gene expression by inhibiting the deacetylation process of histones, thereby restoring the activity of tumor suppressor genes that are often silenced in cancerous cells .
The synthesis of Mocetinostat dihydrobromide involves several steps that have been optimized to enhance selectivity and efficacy. The chemical structure is derived from a series of non-hydroxamate histone deacetylase inhibitors. The initial design was based on known compounds like suberoylanilide hydroxamic acid and trichostatin A. The final product is synthesized through a series of reactions that include the formation of the benzamide core along with the incorporation of a pyridinyl-pyrimidinyl moiety .
Mocetinostat dihydrobromide exhibits a complex molecular structure characterized by a benzamide backbone with additional pyridine and pyrimidine rings. The presence of bromine atoms in the dihydrobromide form enhances its solubility and stability in biological systems.
Mocetinostat primarily acts through reversible inhibition of histone deacetylases. The mechanism involves binding to the active site of these enzymes, preventing them from catalyzing the removal of acetyl groups from histones. This inhibition leads to an accumulation of acetylated histones, which promotes a more open chromatin structure conducive to gene transcription.
The mechanism by which Mocetinostat exerts its therapeutic effects involves several key processes:
Mocetinostat dihydrobromide possesses distinct physical and chemical properties that influence its pharmacological behavior:
Mocetinostat dihydrobromide has shown promise in various scientific applications:
Mocetinostat dihydrobromide (chemical name: N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide dihydrobromide) is a benzamide-class inhibitor exhibiting high selectivity for Class I (HDAC1, HDAC2, HDAC3, HDAC8) and Class IV (HDAC11) histone deacetylases. Unlike pan-HDAC inhibitors, mocetinostat spares Class II enzymes, reducing off-target effects and toxicity. Biochemical analyses confirm its half-maximal inhibitory concentration (IC₅₀) values are significantly lower for HDAC1 (0.15 μM), HDAC2 (0.29 μM), HDAC3 (1.66 μM), and HDAC11 (0.59 μM) compared to Class II isoforms (>10 μM). This selectivity arises from its unique interaction with zinc-dependent catalytic pockets, where its aminophenyl-pyrimidinyl benzamide structure competes with acetyl-lysine substrates. The drug’s binding induces conformational changes that impair deacetylase activity specifically in target isoforms, altering downstream gene expression networks implicated in oncogenesis [1] [2] [6].
Table 1: HDAC Isoform Selectivity Profile of Mocetinostat
HDAC Class | Specific Isoforms | IC₅₀ (μM) | Biological Consequence |
---|---|---|---|
Class I | HDAC1 | 0.15 | Tumor suppressor reactivation |
Class I | HDAC2 | 0.29 | Cell cycle arrest |
Class I | HDAC3 | 1.66 | Apoptosis induction |
Class IV | HDAC11 | 0.59 | Immune modulation |
Class II | HDAC4/5/6/7/9/10 | >10 | Negligible inhibition |
By inhibiting Class I/IV HDACs, mocetinostat induces hyperacetylation of core histones H3 and H4 at lysine residues. This post-translational modification neutralizes histone-positive charges, weakening DNA-histone interactions. Chromatin immunoprecipitation studies demonstrate a 3–5-fold increase in acetyl-H3 occupancy at promoters of silenced tumor suppressor genes (e.g., p21, PTEN), facilitating transcription factor binding. The resulting chromatin relaxation reverses aberrant epigenetic silencing, restoring expression of genes governing cell cycle arrest and DNA repair. Additionally, mocetinostat disrupts HDAC-containing multiprotein complexes (e.g., NuRD, CoREST), which are essential for maintaining repressive chromatin states. Proteomic analyses in neuroblastoma models reveal mocetinostat-mediated downregulation of chromatin remodelers like SMARCA4 and ARID1A, impairing nucleosome repositioning and promoting anti-tumor transcriptional programs [1] [3] [5].
Beyond histones, mocetinostat hyperacetylates non-histone proteins, notably α-tubulin. At concentrations ≥1.5 μM, it increases acetyl-α-tubulin levels by 60–80%, disrupting microtubule dynamics and mitotic spindle assembly. This destabilization triggers G2/M cell cycle arrest and aberrant chromosome segregation. Concurrently, mocetinostat induces autophagy via inhibition of HDAC1-dependent PI3K/AKT/mTOR signaling. In glioblastoma cells, it suppresses AKT phosphorylation by 50–70%, activating autophagy initiators like LC3-II and Beclin-1. This promotes autophagosome formation and cargo degradation, synergizing with apoptosis to eliminate malignant cells. The dual targeting of epigenetic and cytoskeletal machinery underscores mocetinostat’s multi-modal mechanism against cancer [2] [4] [8].
Mocetinostat reactivates tumor suppressors by erasing transcriptional repression marks. In Hodgkin’s lymphoma models, it upregulates p21 (CDKN1A) expression 4–6-fold within 24 hours, inducing p21 protein accumulation and subsequent CDK4/cyclin D1 inhibition. Similarly, PTEN transcription increases 3-fold, counteracting PI3K-driven oncogenic signaling. This reactivation correlates with reduced E2F1 transcription factor levels (down 40–60%), which normally drives S-phase entry. ChIP-seq data confirm enriched acetyl-H3 binding at p21 and PTEN enhancers, establishing a direct epigenetic link to mocetinostat’s anti-proliferative effects [1] [4] [8].
Concurrently, mocetinostat suppresses oncogenes through indirect epigenetic mechanisms. In MYCN-amplified neuroblastoma, it reduces N-Myc protein stability by downregulating histone chaperones like ALYREF. N-Myc expression declines by 50–75%, impairing metabolic reprogramming and ribosomal biogenesis. E2F1, a target of myc-driven transcription, is similarly suppressed, weakening its control over DNA synthesis genes. This bidirectional gene regulation—repressing oncogenes while activating tumor suppressors—creates a synergistic anti-neoplastic environment [7] [8].
Table 2: Mocetinostat-Induced Changes in Key Regulatory Proteins
Protein/Gene | Function | Change | Cellular Outcome |
---|---|---|---|
p21 | CDK inhibitor | ↑ 4–6-fold | G1/S cell cycle arrest |
PTEN | PI3K pathway suppressor | ↑ 3-fold | AKT inhibition |
N-Myc | Oncogenic transcription factor | ↓ 50–75% | Reduced proliferation |
E2F1 | S-phase transcription factor | ↓ 40–60% | Impaired DNA replication |
BAX | Pro-apoptotic effector | ↑ 3-fold | Mitochondrial apoptosis |
Bcl-2 | Anti-apoptotic protector | ↓ 70% | Loss of apoptosis resistance |
Mocetinostat induces intrinsic apoptosis by altering Bcl-2 family protein ratios. In glioblastoma, doses ≥2 μM elevate pro-apoptotic BAX 3-fold while suppressing anti-apoptotic Bcl-2 and Bid by 70% and 50%, respectively. This imbalance permeabilizes mitochondrial outer membranes, enabling cytochrome c release and caspase-9 activation. Subsequent caspase-3 cleavage executes apoptosis, with 40–60% cell death observed in T98G and C6 glioblastoma lines within 48 hours. Flow cytometry confirms Annexin V/PI positivity in 55–70% of treated cells, underscoring this pathway’s dominance [3] [4] [8].
Mocetinostat forces differentiation in solid tumors. Glioblastoma cells treated with 1.5–2.5 μM mocetinostat exhibit astrocytic differentiation, evidenced by 5-fold increased glial fibrillary acidic protein (GFAP) expression. Concurrently, undifferentiation markers Id2 and N-Myc decline by 70–90%, losing their roles in maintaining stemness. Morphologically, cells adopt stellate, process-bearing phenotypes within 72 hours, resembling mature astrocytes. This differentiation depletes the tumor-initiating cell pool, potentially delaying recurrence [4] [8].
Mocetinostat synergizes with proteasome inhibitors (e.g., bortezomib) in lymphoma and leukemia. Preclinically, it enhances unfolded protein response (UPR) signaling by inhibiting HDAC6-independent aggresome formation, exacerbating proteotoxic stress. This combination increases caspase-8 activation by 80% compared to monotherapy, overcoming resistance in relapsed/refractory disease. Clinical trials confirm objective responses in Hodgkin’s lymphoma, validating mocetinostat’s role in epigenetic priming [1] [6].
In glioblastoma, mocetinostat (2.5 μM) reduces invasion by 50% via MMP-9 downregulation and suppresses angiogenesis by lowering VEGF secretion. Neuroblastoma proteomics identify mocetinostat-sensitive chromatin remodelers (e.g., SMARCA4), with drug exposure reducing tumor growth in MYCN-amplified xenografts. A 2025 study identified mocetinostat as a top candidate for repurposing against high-risk neuroblastoma due to its SMARCA4-inhibitory effects [3] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7